molecular formula C24H21FN4O4S B299281 N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide

N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide

Cat. No. B299281
M. Wt: 480.5 g/mol
InChI Key: VWMYHXQGSFNQOC-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels. It has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases caused by CFTR dysfunction.

Mechanism of Action

N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide acts as a non-competitive inhibitor of CFTR channels, binding to a site on the channel protein outside of the pore region. It has been proposed to stabilize the closed state of the channel and prevent its opening in response to stimuli such as cAMP and ATP. This leads to a decrease in chloride secretion and an increase in sodium absorption, which can contribute to the pathogenesis of CF.
Biochemical and Physiological Effects:
N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These include inhibition of CFTR-mediated chloride secretion, increase in sodium absorption, reduction in mucus production and inflammation, and improvement in airway surface liquid volume and pH. These effects can have therapeutic implications for CF and related diseases.

Advantages and Limitations for Lab Experiments

N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide has several advantages as a research tool, including its specificity for CFTR channels, its ability to mimic CFTR mutations, and its well-characterized mechanism of action. However, it also has some limitations, such as its potential off-target effects, its variable potency across different cell types and species, and its limited solubility and stability in aqueous solutions.

Future Directions

There are several potential future directions for research on N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide and related compounds. These include:
- Optimization of the chemical structure and pharmacokinetic properties of N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide to improve its potency, selectivity, solubility, and stability.
- Development of novel CFTR inhibitors that target different sites on the channel protein and have different mechanisms of action.
- Exploration of the therapeutic potential of CFTR inhibitors in other diseases besides CF, such as secretory diarrhea, polycystic kidney disease, and pancreatic cancer.
- Investigation of the role of CFTR channels in non-epithelial tissues and their potential modulation by CFTR inhibitors.
- Integration of CFTR inhibitors with other therapeutic approaches, such as gene therapy, small molecule correctors and potentiators, and anti-inflammatory agents, to achieve synergistic effects in treating CF and related diseases.

Synthesis Methods

N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the formation of a hydrazone intermediate, which is then reacted with a sulfonamide derivative to give the final product. The purity and yield of the product can be optimized by careful purification and characterization techniques.

Scientific Research Applications

N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide has been widely used as a research tool to study the physiological and pathological functions of CFTR channels. It has been shown to inhibit CFTR-mediated chloride secretion in various cell types, including airway epithelial cells, intestinal cells, and sweat gland cells. This inhibition can be used to mimic the effects of CFTR mutations and to study the underlying mechanisms of CF and related diseases.

properties

Product Name

N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide

Molecular Formula

C24H21FN4O4S

Molecular Weight

480.5 g/mol

IUPAC Name

N-[(E)-[4-(cyanomethoxy)phenyl]methylideneamino]-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C24H21FN4O4S/c1-18-6-12-21(13-7-18)34(31,32)29(23-5-3-2-4-22(23)25)17-24(30)28-27-16-19-8-10-20(11-9-19)33-15-14-26/h2-13,16H,15,17H2,1H3,(H,28,30)/b27-16+

InChI Key

VWMYHXQGSFNQOC-JVWAILMASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC#N)C3=CC=CC=C3F

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OCC#N)C3=CC=CC=C3F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OCC#N)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.